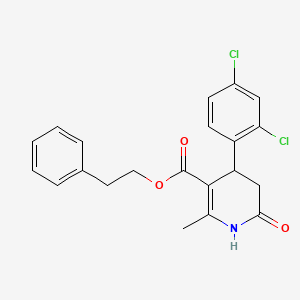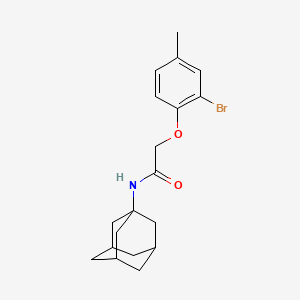
N-1-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties.
Mecanismo De Acción
N-1-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide binds to the bromodomain of BRD4, which inhibits its interaction with acetylated histones. This results in the downregulation of specific genes that are involved in disease progression. This compound has been found to have a higher affinity for the bromodomain of BRD4 compared to other bromodomain inhibitors.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to reduce inflammation and improve cardiac function in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-1-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide in lab experiments is its high selectivity for the bromodomain of BRD4. This allows for more specific targeting of disease-related genes. However, one limitation is the lack of in vivo studies on this compound. Most of the studies have been conducted in vitro or in animal models, and further research is needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the research on N-1-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Another direction is the development of more potent and selective inhibitors of BRD4. Additionally, further research is needed to determine the pharmacokinetics and toxicity of this compound in humans.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. Its selective inhibition of the bromodomain of BRD4 has been found to have various biochemical and physiological effects in disease-related pathways. However, further research is needed to determine its efficacy and safety in humans.
Métodos De Síntesis
The synthesis of N-1-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide involves the reaction of 2-bromo-4-methylphenol with N-1-adamantylglycine tert-butyl ester in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product. This synthesis method has been reported to have a high yield and purity of this compound.
Aplicaciones Científicas De Investigación
N-1-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide has been found to have potential therapeutic properties in various scientific research studies. It has been identified as a selective inhibitor of the bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been implicated in several diseases, including cancer, inflammation, and cardiovascular disease. Therefore, this compound has been studied as a potential treatment for these diseases.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-(2-bromo-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c1-12-2-3-17(16(20)4-12)23-11-18(22)21-19-8-13-5-14(9-19)7-15(6-13)10-19/h2-4,13-15H,5-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRYFJJTELDBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [3-cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5218857.png)
![16-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5218862.png)
![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5218865.png)
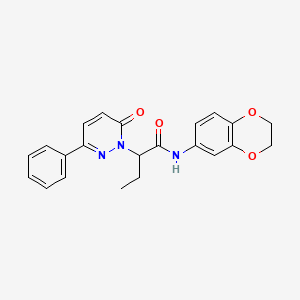
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5218873.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5218875.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide](/img/structure/B5218883.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5218893.png)
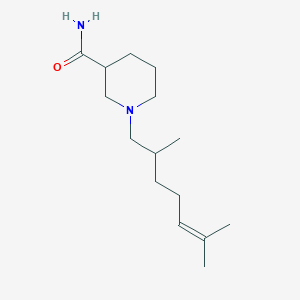
![4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B5218896.png)
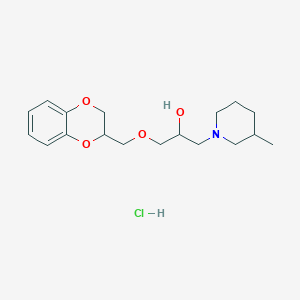
![1-(7-methoxy-1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5218899.png)
![3-(2-fluorophenyl)-5-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5218906.png)
